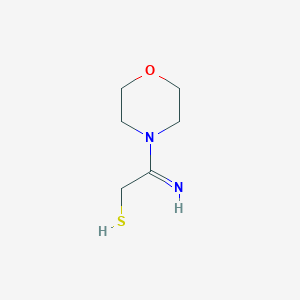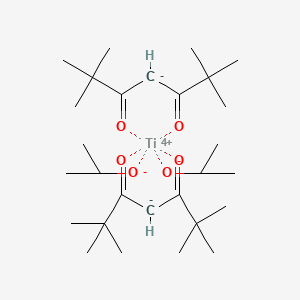![molecular formula C6H6N4 B13112210 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that features a fused ring system consisting of a triazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo[1,5-a]pyridines under microwave conditions has been established . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of microwave irradiation and tandem reactions has been demonstrated to be effective in producing these compounds in good-to-excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of enaminonitriles and benzohydrazides in microwave-mediated reactions has been shown to be effective .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of enaminonitriles with benzohydrazides under microwave conditions yields triazolo[1,5-a]pyridines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities. These compounds exhibit various pharmacological activities, including acting as enzyme inhibitors, antimicrobial agents, and anticancer agents . Additionally, they are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Wirkmechanismus
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, modulating the activity of enzymes involved in various biological processes. For example, they have been shown to inhibit enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine can be compared with other similar compounds, such as triazolothiadiazines and triazolopyridines. These compounds share similar structural features but differ in their biological activities and applications. For instance, triazolothiadiazines exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Triazolopyridines, on the other hand, are known for their applications in the treatment of cardiovascular disorders and type 2 diabetes .
List of Similar Compounds:- Triazolothiadiazines
- Triazolopyridines
- Pyrazolopyrimidines
- Imidazopyridines
Eigenschaften
Molekularformel |
C6H6N4 |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
2-methyl-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N4/c1-5-8-6-3-2-4-7-10(6)9-5/h2-4H,1H3 |
InChI-Schlüssel |
BDPRQPDFZOVLEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=N1)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)



